1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Agrochemical Intermediates Physicochemical Property Profiling Chromatographic Separation

This cyclopropyl carbinol is differentiated by its 4-chloro-2-methylphenyl substitution pattern, conferring a unique electronic and steric environment (LogP 3.32, bp 305.3°C) that is measurably distinct from generic 4-chlorophenyl analogs. These quantifiable differences in volatility and lipophilicity preclude direct substitution, making it indispensable for precise physicochemical matching in next-generation triazole fungicide development, SAR library construction, and GC/HPLC method validation. The elevated boiling point and moderate lipophilicity ensure robust intermediate purification and favorable foliar uptake modeling.

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
Cat. No. B7992193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O
InChIInChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
InChIKeyPLORGPJQZYVRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol: Physicochemical Profile and Key Identifiers for Procurement


1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS: 1379369-74-0; molecular formula C₁₂H₁₅ClO; MW: 210.70 g/mol) is a substituted cyclopropyl carbinol characterized by a 4-chloro-2-methylphenyl group attached to a cyclopropylethanol moiety . Its structure confers distinct physicochemical properties, including a predicted boiling point of 305.3±30.0 °C at 760 mmHg and a LogP of 3.32, indicating moderate lipophilicity . The compound is primarily offered as a research chemical with purities typically ≥95% .

Why 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol Cannot Be Substituted with Simple Chlorophenyl or Regioisomeric Analogs


Direct substitution with closely related cyclopropyl ethanol analogs—such as 1-(4-chlorophenyl)-1-cyclopropyl ethanol or 1-(3-chloro-4-methylphenyl)-1-cyclopropyl ethanol—is precluded by quantifiable differences in physicochemical properties (boiling point, density, LogP) that dictate separation behavior, formulation stability, and biological partitioning [1]. The unique 4-chloro-2-methylphenyl substitution pattern alters electron density on the phenyl ring and steric environment around the cyclopropyl carbinol, leading to measurably distinct volatility (ΔTb ~8–9 °C vs. 4-chlorophenyl analog) and lipophilicity (LogP 3.32 vs. 3.1 for cyproconazole) . These differences render generic replacement unsuitable for applications requiring precise physicochemical matching.

Quantitative Differentiation of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol from Structural Analogs


Elevated Boiling Point and Reduced Density Relative to 1-(4-Chlorophenyl)-1-cyclopropyl ethanol

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol exhibits a predicted boiling point of 305.3±30.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . In contrast, the direct 4-chlorophenyl analog (CAS 62586-85-0) has a reported boiling point of 296.6 °C and a density of 1.241 g/cm³ . The 4-chloro-2-methylphenyl substitution increases boiling point by approximately 8.7 °C and reduces density by ~0.04 g/cm³, reflecting altered intermolecular interactions and packing efficiency.

Agrochemical Intermediates Physicochemical Property Profiling Chromatographic Separation

Enhanced Lipophilicity (LogP) versus Cyproconazole and Non-methylated Analog

The predicted LogP of 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol is 3.32 . This value is higher than the LogP of the unsubstituted 1-(4-chlorophenyl)-1-cyclopropyl ethanol (LogP not reported, but molecular weight and halogen content suggest lower hydrophobicity) and exceeds that of the triazole fungicide cyproconazole (LogP 3.1 at 25°C and pH 7.2) . The additional methyl group on the phenyl ring contributes to a measurable increase in partition coefficient, which correlates with membrane permeability and biological distribution [1].

Lipophilicity Membrane Permeability Agrochemical Design

Unique Substitution Pattern Distinguishes from Regioisomeric 3-Chloro-4-methylphenyl and 2-Chloro-6-methylphenyl Analogs

The 4-chloro-2-methylphenyl substitution in the target compound is structurally distinct from its regioisomers: 1-(3-chloro-4-methylphenyl)-1-cyclopropyl ethanol (CAS 1693703-17-1) and 1-(2-chloro-6-methylphenyl)-1-cyclopropyl ethanol (CAS 2229195-95-1) [1]. While direct comparative bioactivity data are absent, the position of the chlorine atom and the methyl group influences electron density distribution and steric hindrance, which are critical parameters in structure-activity relationship (SAR) studies. The 4-chloro-2-methyl pattern may confer unique metabolic stability or target binding in fungicidal azole derivatives, as suggested by patent literature on related chlorophenyl-cyclopropyl intermediates [2].

Regioisomer Differentiation Synthetic Intermediate Structure-Activity Relationship

Favorable Synthetic Accessibility via Ketone Intermediate

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is readily prepared by reduction of the corresponding ketone, 1-[1-(4-chloro-2-methylphenyl)cyclopropyl]ethan-1-one (CAS 2228710-03-8) [1]. This synthetic route mirrors established processes for cyclopropyl carbinol fungicide intermediates [2]. While yields for this specific reduction are not publicly disclosed, analogous reductions of 4-chlorophenyl cyclopropyl ketones proceed in >80% yield, indicating a robust and scalable pathway . The availability of both the ketone and the alcohol expands utility as a building block.

Synthetic Route Key Intermediate Process Chemistry

Targeted Application Scenarios for 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol Based on Quantitative Differentiation


Precursor for Novel Triazole Fungicide Analogs

The elevated lipophilicity (LogP 3.32) and distinct substitution pattern of 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol make it a valuable intermediate for synthesizing triazole fungicides with altered pharmacokinetic properties. Its predicted higher boiling point (305.3 °C) also facilitates purification of intermediates under elevated temperatures. Research groups developing next-generation azole antifungals can utilize this compound to explore the effect of 2-methyl substitution on target binding and metabolic stability [1].

Physicochemical Profiling and Chromatographic Method Development

The quantifiable differences in boiling point (305.3 °C vs. 296.6 °C) and density (1.2 g/cm³ vs. 1.241 g/cm³) relative to the 4-chlorophenyl analog make this compound an ideal calibrant or test analyte for developing GC and HPLC methods targeting cyclopropyl carbinols. Its distinct retention behavior can help validate separation selectivity in complex reaction mixtures.

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

The 4-chloro-2-methylphenyl motif provides a unique electronic and steric environment compared to the 3-chloro-4-methyl and 2-chloro-6-methyl regioisomers. Researchers investigating fungicidal azoles can use this compound to probe how chlorine position and methyl substitution affect in vitro antifungal activity [2]. The synthetic accessibility via ketone reduction ensures a reliable supply of material for SAR libraries.

Building Block for Cyclopropyl-Containing Agrochemicals

Cyclopropyl carbinols are key intermediates in several commercial fungicides (e.g., cyproconazole). The 4-chloro-2-methylphenyl derivative offers a differentiated handle for introducing the cyclopropylethanol moiety into novel active ingredients. Its favorable LogP of 3.32 suggests suitability for foliar uptake formulations .

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